molecular formula C20H17N3O3 B5698178 4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile

4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B5698178
M. Wt: 347.4 g/mol
InChI Key: RGUWRINPZFRUPK-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound that features a cyclohexylphenoxy group and a nitrobenzene dicarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution of 4-bromo-5-nitrophthalonitrile with 4-cyclohexylphenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The cyclohexyl group can be oxidized to a cyclohexanone group using oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 4-(4-Cyclohexylphenoxy)-5-aminobenzene-1,2-dicarbonitrile.

    Oxidation: this compound with oxidized cyclohexyl group.

Scientific Research Applications

4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylphenoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of 4-(4-Cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile.

    4,5-Dichlorophthalonitrile: Another precursor that can be used to synthesize similar compounds with different substituents.

    2-Cyclohexylphenol: A related compound that shares the cyclohexylphenol moiety.

Uniqueness

This compound is unique due to its combination of a nitrobenzene dicarbonitrile core with a cyclohexylphenoxy group. This combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-cyclohexylphenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-12-16-10-19(23(24)25)20(11-17(16)13-22)26-18-8-6-15(7-9-18)14-4-2-1-3-5-14/h6-11,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUWRINPZFRUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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